6-Bromo-3,4-dichloro-8-methylquinoline

Description

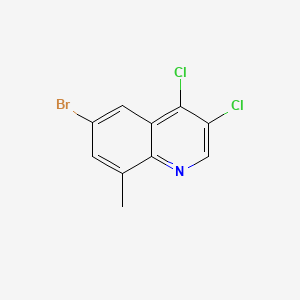

6-Bromo-3,4-dichloro-8-methylquinoline (CAS: 1204810-26-3) is a halogenated quinoline derivative with a molecular formula of C₁₁H₇BrCl₂N. It is primarily used in industrial and scientific research, though specific applications remain undisclosed in available literature . The compound features bromine and chlorine substituents at the 6th, 3rd, and 4th positions, respectively, and a methyl group at the 8th position. Limited data exist on its physical properties (e.g., melting point, solubility) and toxicity, but safety protocols emphasize avoiding inhalation, skin contact, and environmental release .

Properties

CAS No. |

1204810-26-3 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.969 |

IUPAC Name |

6-bromo-3,4-dichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |

InChI Key |

OQXWLFWURJAVOD-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Cl)Cl |

Synonyms |

6-Bromo-3,4-dichloro-8-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Quinoline Derivatives

Key structural analogs differ in halogen substitution patterns, influencing reactivity and applications:

Key Observations :

- Positional isomerism: Swapping bromine and chlorine at C3/C4 (e.g., 6-Bromo-3,4-dichloro vs.

- Fluorinated analogs: The trifluoromethyl group in 4-Bromo-2-methyl-8-trifluoromethylquinoline enhances metabolic stability, a critical factor in drug design .

Comparison of Efficiency :

- Halogenation at the 6th position (e.g., using dibromoisocyanuric acid) is more efficient than multi-step chlorination routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.